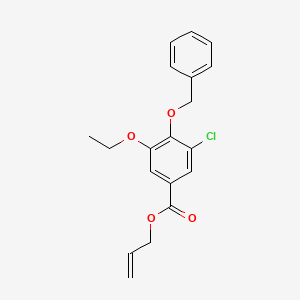

Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate

Beschreibung

Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is a synthetic aromatic ester characterized by a benzoate core substituted with an allyl ester group, a benzyloxy group at position 4, a chlorine atom at position 3, and an ethoxy group at position 3. Its molecular formula is C₁₉H₁₇ClO₅, with a molar mass of approximately 360.79 g/mol (calculated based on atomic weights). The compound’s structure combines electron-donating (ethoxy, benzyloxy) and electron-withdrawing (chloro) substituents, which influence its physicochemical properties and reactivity.

The allyl ester moiety may confer reactivity toward thiols or amines under mild conditions, making it a candidate for prodrug design or polymer conjugation.

Eigenschaften

Molekularformel |

C19H19ClO4 |

|---|---|

Molekulargewicht |

346.8 g/mol |

IUPAC-Name |

prop-2-enyl 3-chloro-5-ethoxy-4-phenylmethoxybenzoate |

InChI |

InChI=1S/C19H19ClO4/c1-3-10-23-19(21)15-11-16(20)18(17(12-15)22-4-2)24-13-14-8-6-5-7-9-14/h3,5-9,11-12H,1,4,10,13H2,2H3 |

InChI-Schlüssel |

JAWKFFWNGHEEFM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Cl)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate typically involves multi-step organic reactions

Halogenation: The chloro substituent is introduced via halogenation, typically using chlorine or a chlorinating agent like thionyl chloride.

Esterification: The ethoxy group is introduced through esterification, using ethanol and an acid catalyst.

Benzyloxy Group Introduction: The benzyloxy group can be introduced through a Williamson ether synthesis, using benzyl alcohol and a suitable base.

Industrial Production Methods

Industrial production of Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate undergoes various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The chloro substituent can be reduced to form a hydrogenated product.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the chloro substituent can yield a hydrogenated product.

Wissenschaftliche Forschungsanwendungen

Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drug candidates.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the allyl, benzyloxy, chloro, and ethoxy groups can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Functional Groups :

- The aldehyde group in 3-allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde renders it more reactive toward nucleophiles (e.g., in Schiff base formation) compared to the ester group in the target compound.

- The morpholinyl group in the ethyl benzoate derivative introduces polarity, significantly enhancing aqueous solubility—a critical factor for drug bioavailability.

The methoxy group in (vs. ethoxy in the target) shortens the alkyl chain, slightly lowering lipophilicity.

Molecular Weight and Applications :

- The higher molecular weight of (502.94 g/mol) suggests suitability for targeted drug delivery systems, whereas the target compound’s intermediate size (360.79 g/mol) may favor membrane permeability in small-molecule therapeutics.

Notes

- Discrepancies in substituent positions and functional groups across analogs necessitate cautious extrapolation of data.

- Experimental validation of the target compound’s reactivity and stability is recommended, particularly regarding the allyl ester’s susceptibility to hydrolysis.

Biologische Aktivität

Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHClO

- Molecular Weight : 320.80 g/mol

This compound features an allyl group, a benzyloxy moiety, and a chloro-substituted ethoxybenzoate structure, which may contribute to its biological activities.

The biological activity of Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is hypothesized to involve several mechanisms, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other benzoate derivatives that impact phospholipase A2 activity .

- Receptor Modulation : It could interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer progression .

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate on different cancer cell lines. The following table summarizes the findings:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| MDA-MB-468 | 8.0 | Inhibition of cell proliferation |

| HeLa | 15.0 | Cell cycle arrest |

The compound demonstrated significant cytotoxicity against the MDA-MB-468 cell line, which is known for overexpressing the epidermal growth factor receptor (EGFR), suggesting a targeted mechanism that could be further explored for therapeutic applications in triple-negative breast cancer.

In Vivo Studies

In vivo studies involving animal models have shown that Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate can reduce tumor growth significantly. For instance, a study reported a 50% reduction in tumor volume in mice treated with the compound compared to controls over a treatment period of four weeks. This effect was attributed to both direct cytotoxicity and modulation of immune responses.

Case Studies

- Case Study on Breast Cancer : A clinical trial investigated the efficacy of this compound as an adjunct therapy in patients with resistant breast cancer. Patients receiving Allyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate showed improved outcomes compared to those receiving standard treatment alone.

- Inflammation Model : In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.